1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 2-amino-4,7-dihydro-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-4-oxo- 1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 2-amino-4,7-dihydro-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-4-oxo-
Brand Name: Vulcanchem
CAS No.: 127945-71-5
VCID: VC17299870
InChI: InChI=1S/C11H15N5O5/c12-8(19)6-1-16(4-21-5(2-17)3-18)9-7(6)10(20)15-11(13)14-9/h1,5,17-18H,2-4H2,(H2,12,19)(H3,13,14,15,20)
SMILES:
Molecular Formula: C11H15N5O5
Molecular Weight: 297.27 g/mol

1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 2-amino-4,7-dihydro-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-4-oxo-

CAS No.: 127945-71-5

Cat. No.: VC17299870

Molecular Formula: C11H15N5O5

Molecular Weight: 297.27 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 2-amino-4,7-dihydro-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-4-oxo- - 127945-71-5

Specification

CAS No. 127945-71-5
Molecular Formula C11H15N5O5
Molecular Weight 297.27 g/mol
IUPAC Name 2-amino-7-(1,3-dihydroxypropan-2-yloxymethyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
Standard InChI InChI=1S/C11H15N5O5/c12-8(19)6-1-16(4-21-5(2-17)3-18)9-7(6)10(20)15-11(13)14-9/h1,5,17-18H,2-4H2,(H2,12,19)(H3,13,14,15,20)
Standard InChI Key QEDNFGWJVDKZAM-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=C(N1COC(CO)CO)N=C(NC2=O)N)C(=O)N

Introduction

Structural and Molecular Characteristics

The compound belongs to the pyrrolo[2,3-d]pyrimidine family, characterized by a fused bicyclic system combining pyrrole and pyrimidine rings. Its molecular formula is C₁₁H₁₅N₅O₅, with a molecular weight of 297.27 g/mol. Key structural features include:

  • A 2-amino group at position 2 of the pyrrolo[2,3-d]pyrimidine core.

  • A carboxamide moiety at position 5.

  • A 4-oxo group contributing to hydrogen-bonding potential.

  • A 7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl) side chain, enhancing solubility and molecular interactions.

The side chain’s polyhydroxyethyl ether structure suggests high polarity, likely conferring water solubility and facilitating interactions with biological targets such as enzymes or receptors.

Physicochemical Properties

Based on structural analogs, the compound likely exhibits the following properties:

PropertyValue/Description
SolubilityHigh in polar solvents (DMSO, water)
Melting PointEstimated 200–250°C (decomposes)
LogP~−1.2 (predicted)
UV-Vis Absorptionλₘₐₓ ≈ 260–280 nm (π→π* transitions)
StabilitySensitive to strong acids/bases

The presence of multiple hydroxyl and amide groups contributes to its hydrophilicity, making it suitable for aqueous formulations.

Applications in Drug Development

Pyrrolo[2,3-d]pyrimidine derivatives are explored for:

  • Oncology: As kinase inhibitors or cytotoxic agents targeting DNA synthesis.

  • Immunology: Modulators of JAK/STAT signaling (e.g., Tofacitinib analogs) .

  • Antiviral Therapies: Nucleoside analogs inhibiting viral replication.

This compound’s carboxamide and polyhydroxy side chain position it as a candidate for:

  • Prodrug Development: Esterification of hydroxyl groups for improved bioavailability.

  • Targeted Delivery: Functionalization for conjugation with antibodies or nanoparticles.

Challenges and Future Directions

Key research gaps include:

  • Synthetic Optimization: Streamlining multi-step syntheses to improve yields.

  • In Vivo Studies: Assessing pharmacokinetics and toxicity profiles.

  • Mechanistic Studies: Elucidating molecular targets through crystallography or proteomics.

Comparative studies with analogs like compound 9 (IC₅₀: 3.9 μM) could validate this compound’s efficacy and safety.

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